![molecular formula C10H6N2S B2645929 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 69513-35-5](/img/structure/B2645929.png)
2-Thioxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the formula C10H6N2S . It has been used in various research studies and has shown potential in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile involves a reaction with thiourea in ethanol under reflux conditions . Another method involves a reaction with sodium acetate in ethanol .Molecular Structure Analysis
The molecular structure of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile consists of a quinoline core with a thioxo group and a carbonitrile group .Chemical Reactions Analysis
2-Thioxo-1,2-dihydroquinoline-3-carbonitrile has been used in the synthesis of various carboxamides, which have shown potent inhibitory activity against the acetylcholinesterase enzyme .Physical And Chemical Properties Analysis
The molecular weight of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is 186.23 g/mol . It has a topological polar surface area of 52.9 Ų .Scientific Research Applications
- Role of the Compound : Researchers have synthesized a group of 2-oxo-1,2-dihydroquinoline-3-carboxamides as potential inhibitors of acetylcholinesterase (AChE), the enzyme responsible for ACh hydrolysis. These compounds exhibit strong potency in inhibiting AChE, with some outperforming the positive control donepezil .
- Experimental Findings : Compound 7 (IC50 = 7 nM) demonstrated better recovery from scopolamine-induced dementia in a zebrafish model compared to donepezil. This suggests its potential efficacy in treating cognitive deficits .
Acetylcholinesterase Inhibition
Zebrafish Model for Dementia
Mechanism of Action
Future Directions
Research into 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors against the acetylcholinesterase enzyme, showing promise for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
2-sulfanylidene-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOYVWULPNAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-1,2-dihydroquinoline-3-carbonitrile | |
CAS RN |
69513-35-5 |
Source
|
Record name | 2-sulfanylquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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